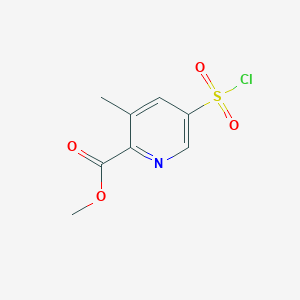

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

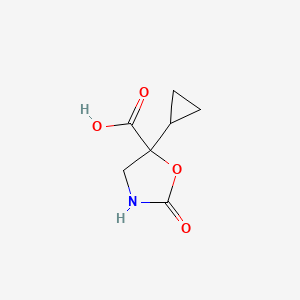

“Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate” is a chemical compound with the CAS Number: 2248339-67-3 . It has a molecular weight of 249.67 . The IUPAC name for this compound is methyl 5- (chlorosulfonyl)-3-methylpicolinate .

Molecular Structure Analysis

The InChI code for “Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate” is 1S/C8H8ClNO4S/c1-5-3-6 (15 (9,12)13)4-10-7 (5)8 (11)14-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Preparation of Substituted Pyridines

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is used in the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, contributing to the advancement of pyridine chemistry (Danheiser, Renslo, Amos, & Wright, 2003).

Pharmaceutical and Herbicide Production

This compound serves as an intermediate in the manufacturing of pharmaceuticals and herbicides. It highlights the critical role of acetic acid as a solvent in its production process, emphasizing the importance of solvent recovery and reuse in chemical synthesis (Wang Tian-gui, 2006).

Synthesis of Chlorosulfonyl Derivatives

It is involved in the one-pot synthesis of derivatives such as methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, showcasing its versatility in chemical transformations (Qaisi, El-Abadelah, & Voelter, 2004).

Role in the Synthesis of Organic Compounds

It plays a significant role in the synthesis of various organic compounds, including imines, which have broad applications in herbicides, fungicides, and pharmaceuticals (Gangadasu, Raju, & Rao, 2002).

Chemical Modification for DNA Research

This compound is instrumental in chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. This application is pivotal in understanding DNA demethylation and epigenetic modifications (Lu et al., 2013).

Synthesis of Disubstituted and Spiranic Derivatives

It facilitates the synthesis of disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, highlighting its utility in creating complex organic structures (Dobrydnev, Vashchenko, & Volovenko, 2018).

Applications in Hydration Product Studies

The compound's derivatives are studied for their role in the formation of hydration products of complex acids, contributing to the field of organic and pharmaceutical chemistry (Waddell, Hulse, & Cole, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYAGPHUGQOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2367844.png)

![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)

![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)

![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2367861.png)